molecular formula C4H8O2 B138189 3-Butene-1,2-diol CAS No. 497-06-3

3-Butene-1,2-diol

Cat. No. B138189
CAS RN: 497-06-3
M. Wt: 88.11 g/mol
InChI Key: ITMIAZBRRZANGB-UHFFFAOYSA-N
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Description

3-Butene-1,2-diol (BDD) is a chemical compound that serves as a metabolite of the carcinogenic petrochemical 1,3-butadiene. It is produced through the oxidation of 1,3-butadiene to butadiene monoxide, followed by enzymatic hydrolysis by epoxide hydrolase . BDD is of interest due to its potential applications in various chemical reactions and its relevance in understanding the metabolism and toxicity of 1,3-butadiene.

Synthesis Analysis

The synthesis of 3-butene-1,2-diol has been achieved through various methods. One robust and scalable procedure involves the palladium-catalyzed dynamic kinetic asymmetric transformation of 3,4-epoxy-1-butene into (2R)-3-butene-1,2-diol, using water as the cosolvent . Another method includes the electrooxidative double ene-type chlorination of related compounds to produce functionalized derivatives . Additionally, diesters of 3-butene-1,2-diol have been synthesized and explored as comonomers in emulsion polymerization with vinyl acetate .

Molecular Structure Analysis

The molecular structure of compounds related to 3-butene-1,2-diol has been investigated using various techniques. For instance, the gas phase molecular structure of 2,3-dimethyl-2-butene, a structurally similar compound, has been studied through electron diffraction, revealing specific bond lengths and angles . Theoretical calculations and X-ray crystallography have been employed to characterize the structure of derivatives, such as 1,2-disilabenzene, which is formed through reactions involving 3-butene-1,2-diol analogs .

Chemical Reactions Analysis

3-Butene-1,2-diol and its derivatives participate in a variety of chemical reactions. For example, the compound has been used in Heck reactions, where the influence of the electronic nature of coupling partners on maintaining enantiopurity of the diol was discussed . Additionally, the compound has been involved in cascade triple-aldehyde additions, leading to the stereoselective synthesis of complex diols . The reactivity of related compounds with π-bonds has also been explored, resulting in stereospecific addition and the formation of novel cyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-butene-1,2-diol derivatives have been studied, including their optimized geometrical properties, wave functional properties, and electronic properties in various solvent atmospheres . The reactivity of BDD with alcohol dehydrogenase has been characterized, revealing stereoselective oxidation and the formation of metabolites such as 1-hydroxy-2-butanone . The copolymerization of 1,3-butadiene to produce polymers with specific microstructures has also been investigated, providing insights into the physical properties of the resulting materials .

Scientific Research Applications

Enantioselective Synthesis and Heck Reactions

3-Butene-1,2-diol has been effectively used in palladium-catalyzed, enantioselective synthesis. A study demonstrated a robust procedure for transforming 3,4-epoxy-1-butene into (2R)-3-butene-1,2-diol with water as a cosolvent. This process allowed for the production of (2R)-3-butene-1,2-diol in significant yield and enantiomeric excess. Subsequently, this compound was used in selective Heck reactions with various coupling partners, showing the importance of the electronic nature of these partners in maintaining the enantiopurity of the diol (Cheeseman et al., 2004).

Biobased Production from Erythritol

A versatile, continuous flow strategy for the production of 3-butene-1,2-diol from biobased erythritol has been explored. This process demonstrates the conversion of erythritol into 3-butene-1,2-diol or butadiene under controlled conditions. The procedure highlights the potential of 3-butene-1,2-diol as a building block for industrial applications, offering a biobased strategy towards important industrial chemicals (Tshibalonza et al., 2018).

Gas Chromatographic Determination

The determination of 3-butene-1,2-diol in urine samples after exposure to 1,3-butadiene is another significant application. This method, based on liquid-liquid extraction and gas chromatographic analysis, has proven crucial for biomonitoring purposes. It offers a robust and straightforward approach to detect this compound in biological samples, demonstrating its utility in environmental and health studies (Anttinen-Klemetti et al., 1999).

Oxidation by Alcohol Dehydrogenase

The oxidation of 3-butene-1,2-diol by alcohol dehydrogenase (ADH) has been studied, revealing insights into its metabolic disposition. Research shows that 3-butene-1,2-diol is oxidized in a stereoselective manner by purified horse liver ADH, with different oxidation rates for its enantiomers. This study contributes to understanding the metabolism and potential toxicity of 3-butene-1,2-diol, particularly in relation to its parent compound, 1,3-butadiene (Kemper & Elfarra, 1996).

Chemoenzymatic Synthesis

The chemoenzymatic synthesis of enantiomerically pure alkene 1,2-diols, including 3-butene-1,2-diol, has been investigated. This process involves kinetic resolution of racemic 3-butene-1,2-diol derivatives through enzymatic methods, highlighting the potential for producing these compounds in a more controlled and specific manner (Ziegler, Bien, & Jurisch, 1998).

Safety And Hazards

3-Butene-1,2-diol should be handled with care. Avoid contact with skin and eyes, formation of dust and aerosols, and exposure without special instructions . Appropriate exhaust ventilation should be provided at places where dust is formed .

Relevant Papers

  • "A versatile biobased continuous flow strategy for the production of 3-butene-1,2-diol and vinyl ethylene carbonate from erythritol" .
  • “3-Butene-1,2-diol” in NIST Chemistry WebBook .
  • “3-BUTENE-1,2-DIOL” in ChemicalBook .

properties

IUPAC Name

but-3-ene-1,2-diol
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InChI

InChI=1S/C4H8O2/c1-2-4(6)3-5/h2,4-6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMIAZBRRZANGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CO)O
Source PubChem
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Molecular Formula

C4H8O2
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DSSTOX Substance ID

DTXSID60870564
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Molecular Weight

88.11 g/mol
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Physical Description

Clear colorless liquid with a mild odor of alcohol; [Acros Organics MSDS]
Record name 3-Butene-1,2-diol
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Vapor Pressure

0.24 [mmHg]
Record name 3-Butene-1,2-diol
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Product Name

3-Butene-1,2-diol

CAS RN

497-06-3, 86161-40-2
Record name 3-Butene-1,2-diol
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Synthesis routes and methods

Procedure details

A 1 M methanolic solution of 3-butene-1,2-diol (ex Eastman) was prepared in a volumetric 1-l flask. From this flask, 1.10 ml/min of the solution were continuously fed to the ozonolysis reactor, which was the same as in Example 1. Ozone and the dihydroxybutene solution were dosed to the bottom of the tube and conducted through the reactor in a co-current operation. The temperature of the jacket cooler was adjusted to −1° C., at which the temperature of the first compartment did not rise above 12° C. From the top of the reactor, the readily ozonized solution was led to a reservoir, in which a stationary volume of a few milliliters was freed of ozone traces by nitrogen stripping. From this reservoir, the solution was continuously pumped into the glass autoclave with 20 g of a methanol suspension of 5% palladium type 39 catalyst (ex Johnson Matthey) on active carbon support, and the gas turbine was adjusted to 1,000 rpm. The reactor was adjusted to a constant hydrogen pressure of 2 bar and ambient temperature. After 342 min the dosing was stopped and the reduction was continued for another 20 min. Subsequently, the reaction mixture was removed from the catalyst by filtration over a sintered metal filter placed in the bottom of the autoclave. The solvent was removed from the reaction mixture and 300 ml of water were added to the crude reaction product. In order to remove traces of methanol together with the water, freeze-drying was applied to the reaction mixture. Subsequently, twice times 150 g of water were added and distilled off in order to destroy the hemiacetal and remove the methanol released. Finally, the product was again isolated via freeze-drying after another 300 ml of water had been added. 26.17 g (77%) of glyceraldehyde were isolated as a highly viscous syrup which slowly crystallized.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
566
Citations
RA Kemper, AA Elfarra - Chemical research in toxicology, 1996 - ACS Publications
3-Butene-1,2-diol (BDD) is a metabolite of the carcinogenic petrochemical 1,3-butadiene. BDD is produced by cytochrome P450-mediated oxidation of 1,3-butadiene to butadiene …
Number of citations: 31 pubs.acs.org
NN Tshibalonza, R Gérardy, Z Alsafra, G Eppe… - Green …, 2018 - pubs.rsc.org
A versatile, tunable and robust continuous flow procedure for the deoxydehydration (DODH) of biobased erythritol toward 3-butene-1,2-diol is described. The procedure relies on …
Number of citations: 19 pubs.rsc.org
RJ Krause, JE Sharer, AA Elfarra - Drug metabolism and disposition, 1997 - ASPET
Incubations of butadiene monoxide (BMO) with mouse, rat, and human liver microsomes or cDNA-expressed human microsomal epoxide hydrolase led to 3-buten-1,2-diol (BDD) …
Number of citations: 68 dmd.aspetjournals.org
RA Kemper, AA Elfarra, SR Myers - Drug metabolism and disposition, 1998 - ASPET
3-Butene-1,2-diol (BDD), a metabolite of 1,3-butadiene, is rapidly metabolized by B6C3F1 mice at doses ranging from 10 to 250 mg/kg. Calculation of plasma clearance suggested that …
Number of citations: 53 dmd.aspetjournals.org
T Anttinen-Klemetti, R Vaaranrinta… - Journal of Chromatography …, 1999 - Elsevier
1,3-Butadiene is an important industrial chemical and a common environmental contaminant. Because of its suspected carcinogenicity butadiene-related research has gained high …
Number of citations: 7 www.sciencedirect.com
CL Sprague, LA Phillips, KM Young… - Toxicological …, 2004 - academic.oup.com
3-Butene-1,2-diol (BDD) is a major metabolite of 1,3-butadiene (BD), but the role of BDD in BD toxicity and carcinogenicity remains unclear. In this study, the acute toxicity of BDD was …
Number of citations: 16 academic.oup.com
CL Sprague, AA Elfarra - Toxicology and applied pharmacology, 2005 - Elsevier
3-Butene-1,2-diol (BDD), an allylic alcohol and major metabolite of 1,3-butadiene, has previously been shown to cause hepatotoxicity and hypoglycemia in male Sprague–Dawley rats, …
Number of citations: 11 www.sciencedirect.com
CL Sprague, AA Elfarra - Chemical research in toxicology, 2004 - ACS Publications
3-Butene-1,2-diol (BDD), a major metabolite of 1,3-butadiene (BD), can readily be oxidized to hydroxymethylvinyl ketone (HMVK), a Michael acceptor. In previous studies, 4-(N-acetyl-l-…
Number of citations: 29 pubs.acs.org
MW Powley, VE Walker, Y Li, PB Upton… - Chemico-biological …, 2007 - Elsevier
1,2:3,4-Diepoxybutane is hypothesized to be the main intermediate involved in mutagenicity following exposure to low levels of 1,3-butadiene (BD) in mice, while metabolites of 3-…
Number of citations: 10 www.sciencedirect.com
F Secundo, ML Oppizzi, G Carrea… - Biocatalysis and …, 1999 - Taylor & Francis
Lipases from different sources were tested in the kinetic resolution of 2-hydroxy-3-butenyl butanoate [(R, S)-2] carried out by transesterification of the secondary alcohol. The influence of …
Number of citations: 6 www.tandfonline.com

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